BEC Exhibits Superior Potency as a Human Type II Arginase Inhibitor Compared to Nω-hydroxy-L-arginine (L-NOHA) at Physiological pH
In a direct head-to-head comparison of human type II arginase inhibitors, S-(2-boronoethyl)-L-cysteine (BEC) demonstrated a 5-fold higher affinity (lower Ki) compared to the natural intermediate Nω-hydroxy-L-arginine (L-NOHA) at physiological pH (7.5) [1]. This quantifies the functional advantage of BEC's boronic acid moiety as a transition-state analogue over the N-hydroxyguanidine moiety of L-NOHA.
| Evidence Dimension | Inhibition constant (Ki) for human type II arginase |
|---|---|
| Target Compound Data | Ki = 0.31 μM |
| Comparator Or Baseline | Nω-hydroxy-L-arginine (L-NOHA): Ki = 1.6 μM |
| Quantified Difference | 5.2-fold lower Ki (greater potency) for BEC |
| Conditions | Recombinant human type II arginase, pH 7.5, classical competitive inhibition mode |
Why This Matters
This 5-fold potency difference directly translates to a lower required concentration of BEC to achieve equivalent arginase inhibition, reducing potential off-target effects and compound consumption in long-term or high-throughput experiments.
- [1] Colleluori DM, Ash DE. Classical and slow-binding inhibitors of human type II arginase. Biochemistry. 2001 Jul 7;40(31):9356-62. View Source
